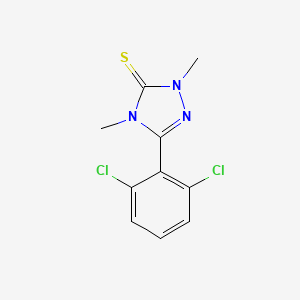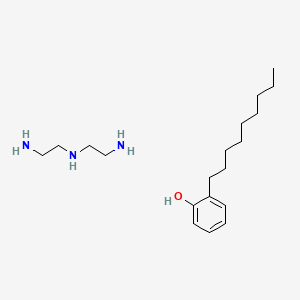
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonylphenol, diethylenetriamine reaction product is a chemical compound formed by the reaction of nonylphenol with diethylenetriamine. This compound is known for its applications in various industrial processes, particularly in the production of epoxy resins and as a curing agent. Nonylphenol is an alkylphenol, while diethylenetriamine is a polyamine, and their reaction results in a product that exhibits unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonylphenol, diethylenetriamine reaction product typically involves a Mannich reaction, where nonylphenol reacts with diethylenetriamine in the presence of formaldehyde. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is formed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where nonylphenol, diethylenetriamine, and formaldehyde are mixed under specific conditions. The reaction is monitored using techniques such as Fourier-transform infrared spectroscopy (FTIR) to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Nonylphenol, diethylenetriamine reaction product undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in halogenated products .
Scientific Research Applications
Nonylphenol, diethylenetriamine reaction product has a wide range of applications in scientific research, including:
Chemistry: Used as a curing agent in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Biology: Studied for its potential effects on biological systems, particularly its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonylphenol, diethylenetriamine reaction product involves its interaction with various molecular targets. The compound can form stable complexes with other molecules, which can influence their reactivity and stability. In the case of epoxy resins, the compound acts as a curing agent by facilitating the cross-linking of polymer chains, resulting in a hardened material with enhanced mechanical properties .
Comparison with Similar Compounds
Nonylphenol Ethoxylates: These compounds are similar in structure but differ in their ethoxylation degree, which affects their solubility and reactivity.
Diethylenetriamine Derivatives: Other derivatives of diethylenetriamine, such as those formed with different alkylphenols, exhibit similar properties but may have different applications.
Uniqueness: Nonylphenol, diethylenetriamine reaction product is unique due to its specific combination of nonylphenol and diethylenetriamine, which imparts distinct chemical properties.
Properties
Molecular Formula |
C19H37N3O |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-nonylphenol |
InChI |
InChI=1S/C15H24O.C4H13N3/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;5-1-3-7-4-2-6/h9-10,12-13,16H,2-8,11H2,1H3;7H,1-6H2 |
InChI Key |
RAAHUNANUQVROX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





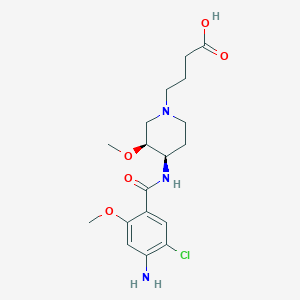

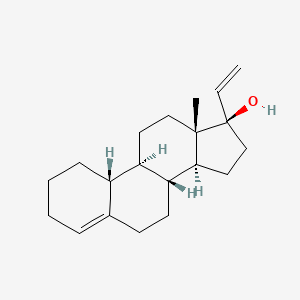
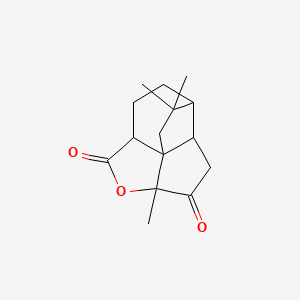
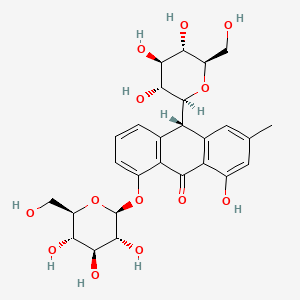
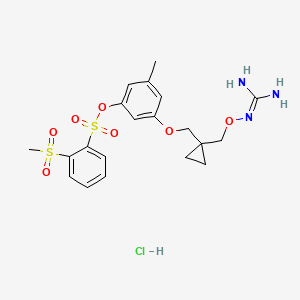
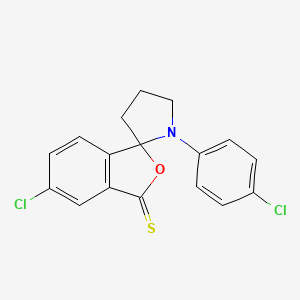
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12739894.png)
